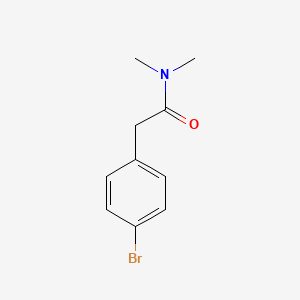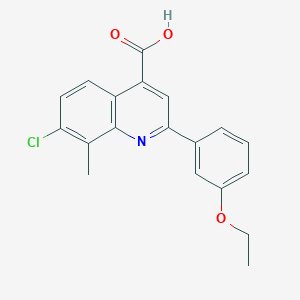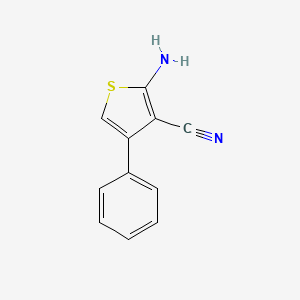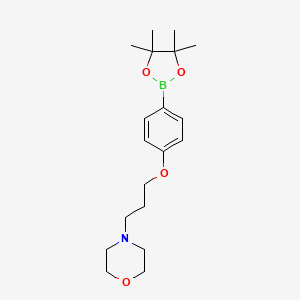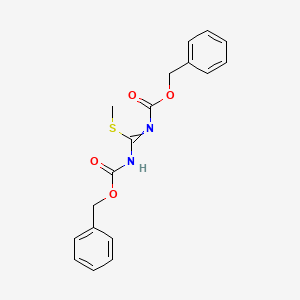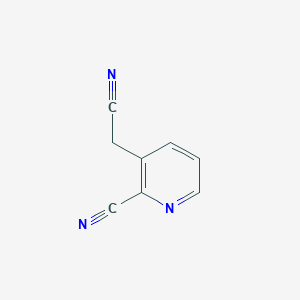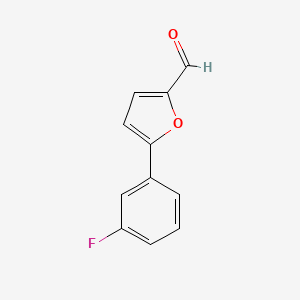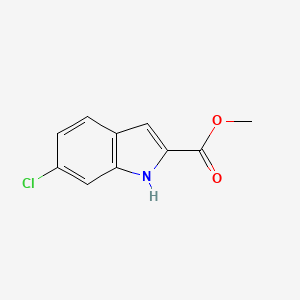
6-クロロ-1H-インドール-2-カルボン酸メチル
説明
Methyl 6-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Indole derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives, such as methyl 6-chloro-1H-indole-2-carboxylate, can be achieved through various synthetic routes. One approach involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acids, which are accessible by Fischer-type indolization . Another method includes a three-step substitution reaction to synthesize tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which can be further modified to produce related compounds . Additionally, the synthesis of related compounds like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which involves Boc protection, regioselective iodination, cyclization, and esterification .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR . Computational studies, such as density functional theory (DFT), can also be employed to determine the electronic structure, hydrogen bonding, and solvent effects . These studies provide insights into the molecular properties, such as polarizability and hyperpolarizability, which are important for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, the dibromination of methyl indole-3-carboxylate leads to regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further transformed into various brominated indole compounds . Nitration reactions have also been reported, where indoline-2-carboxylic acid is converted into nitroindoline derivatives, which can be dehydrogenated to yield methyl nitroindole-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 6-chloro-1H-indole-2-carboxylate and related compounds can be deduced from their molecular structure and reactivity. The presence of electron-withdrawing groups, such as chlorine, can influence the electronic nature of the molecule, as well as its reactivity towards other chemical species . The molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, which are crucial for predicting its behavior in chemical reactions . The NBO analysis can provide information on intra-molecular delocalization and inter-molecular interactions, which are important for understanding the compound's stability and reactivity .
科学的研究の応用
トリプトファンジオキシゲナーゼ阻害剤
これらの化合物は、トリプトファンの代謝に関与する酵素であるトリプトファンジオキシゲナーゼの阻害剤として作用する可能性があります。 それらは抗がん免疫調節剤として潜在力を持っています .
ボツリヌス神経毒阻害剤
メチルインドール誘導体は、ボツリヌス神経毒を阻害する可能性があり、この毒素によって引き起こされる状態の治療に役立ちます .
ITK阻害剤
インドール誘導体は、T細胞シグナル伝達に関与するキナーゼであるITKの阻害剤として作用する可能性があり、自己免疫疾患の治療法開発に重要になる可能性があります .
抗菌剤
これらの化合物は、抗菌剤として潜在的な用途があり、抗生物質開発の新しい道を提供する可能性があります .
CB2カンナビノイド受容体リガンド
それらは、さまざまな生理学的プロセスに関与し、治療の可能性を持つCB2カンナビノイド受容体のリガンドとして作用する可能性があります .
C型肝炎ウイルスNS5Bポリメラーゼ阻害剤
メチルインドール誘導体は、C型肝炎ウイルスのNS5Bポリメラーゼを阻害する可能性があり、抗ウイルス療法における役割を示唆しています .
Safety and Hazards
作用機序
Target of Action
Methyl 6-chloro-1H-indole-2-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes it a valuable compound for treatment in various biological applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, causing changes that result in these therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly depending on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of methyl 6-chloro-1H-indole-2-carboxylate’s action would depend on its specific targets and mode of action. Given its broad-spectrum biological activities, the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl 6-chloro-1H-indole-2-carboxylate. For instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and efficacy.
特性
IUPAC Name |
methyl 6-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDCCGVOJXWGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405819 | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98081-84-6 | |
| Record name | 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98081-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-chloro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
